2-(Bromomethyl)-4,6-dimethylpyridine hydrochloride
CAS No.:
Cat. No.: VC17240531
Molecular Formula: C8H11BrClN
Molecular Weight: 236.53 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H11BrClN |
|---|---|
| Molecular Weight | 236.53 g/mol |
| IUPAC Name | 2-(bromomethyl)-4,6-dimethylpyridine;hydrochloride |
| Standard InChI | InChI=1S/C8H10BrN.ClH/c1-6-3-7(2)10-8(4-6)5-9;/h3-4H,5H2,1-2H3;1H |
| Standard InChI Key | CYLBXPPILBKYBR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC(=C1)CBr)C.Cl |
Introduction
Structural and Molecular Characteristics
2-(Bromomethyl)-4,6-dimethylpyridine hydrochloride belongs to the pyridine family, a class of heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom. The compound’s molecular structure is defined by the following features:
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Bromomethyl group at position 2, providing a reactive site for alkylation or cross-coupling reactions.
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Methyl groups at positions 4 and 6, which enhance steric bulk and influence electronic properties.
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Hydrochloride salt, improving solubility in polar solvents and stability during storage .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₁BrClN | |
| Molecular Weight | 236.53 g/mol | |
| SMILES | CC1=CC(=NC(=C1)CBr)C.Cl | |
| InChIKey | JTBPXUPRFVPPTM-UHFFFAOYSA-N | |
| Predicted Collision Cross Section (Ų) | 133.8 ([M+H]⁺) |
The compound’s SMILES notation (CC1=CC(=NC(=C1)CBr)C.Cl) and InChIKey (JTBPXUPRFVPPTM-UHFFFAOYSA-N) provide unambiguous representations of its structure, facilitating database searches and computational modeling .
Synthesis and Characterization
Synthetic Routes
The synthesis of 2-(Bromomethyl)-4,6-dimethylpyridine hydrochloride typically involves bromination of a hydroxymethyl precursor. For example, 2-(hydroxymethyl)-4,6-dimethylpyridine may undergo treatment with hydrobromic acid (HBr) or N-bromosuccinimide (NBS) in the presence of a catalyst such as triphenylphosphine (PPh₃) . A proposed pathway is:
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Hydroxymethyl precursor preparation: 4,6-dimethylpyridine is functionalized at the 2-position via formylation followed by reduction.
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Bromination: The hydroxymethyl group is replaced with bromine using HBr or NBS, yielding 2-(bromomethyl)-4,6-dimethylpyridine.
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Salt formation: Reaction with hydrochloric acid produces the hydrochloride salt.
Applications in Research and Industry
Pharmaceutical Intermediates
The compound’s bromomethyl group serves as a handle for structure-activity relationship (SAR) studies. For instance, it can alkylate thiol groups in cysteine residues or amine groups in lysine, modifying protein targets. Derivatives of similar bromomethylpyridines have been explored as HSP90 inhibitors and kinase modulators.
Materials Science
In polymer chemistry, this compound acts as a cross-linking agent or monomer. Its incorporation into polymers could enhance thermal stability or introduce conductive properties, though such applications remain speculative without targeted studies.
| Application | Mechanism | Reference |
|---|---|---|
| Drug precursor | Alkylation of biomolecules | |
| Polymer cross-linker | Radical-initiated polymerization | |
| Catalysis | Ligand for transition metals |
Research Gaps and Future Directions
Limited data exist on this compound’s biological activity, environmental fate, and large-scale synthesis. Priority research areas include:
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